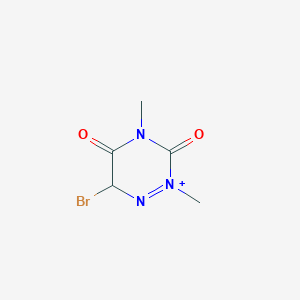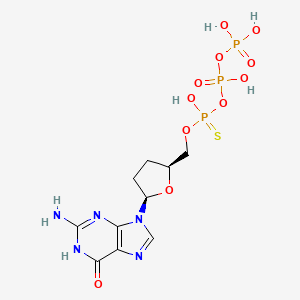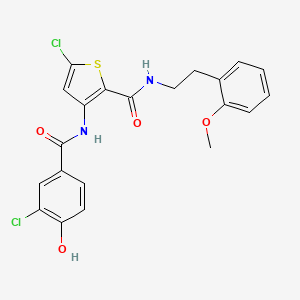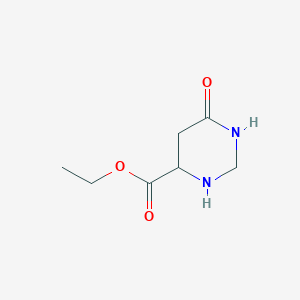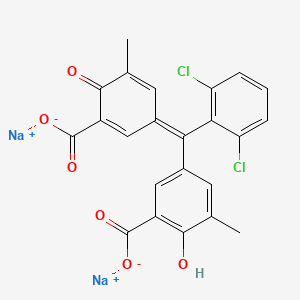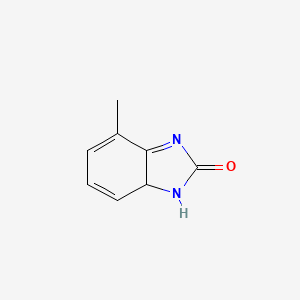
4-Methyl-1,7a-dihydrobenzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,7a-dihydrobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 4th position and a carbonyl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,7a-dihydrobenzimidazol-2-one can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the reaction of o-phenylenediamine with methyl isocyanate under mild conditions can yield this compound . Another method involves the use of triacyloxyborane intermediates generated in situ from carboxylic acids and borane-THF .
Industrial Production Methods
Industrial production of benzimidazoles, including this compound, often employs high-yielding and cost-effective processes. One such method is the microwave-induced synthesis in a tetrabutylammonium bromide-ethanol biphasic system. This green chemistry approach allows for rapid synthesis with high yields and minimal by-products .
化学反応の分析
Types of Reactions
4-Methyl-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids or strong acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
4-Methyl-1,7a-dihydrobenzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 4-Methyl-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .
類似化合物との比較
4-Methyl-1,7a-dihydrobenzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound with no substituents.
2-Methylbenzimidazole: Similar structure but with a methyl group at the 2nd position.
5,6-Dimethylbenzimidazole: Contains two methyl groups at the 5th and 6th positions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
4-methyl-1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4,6H,1H3,(H,9,11) |
InChIキー |
JVCZMDIPMNJZNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2C1=NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


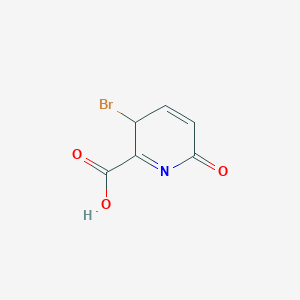

![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
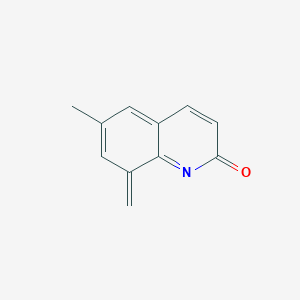
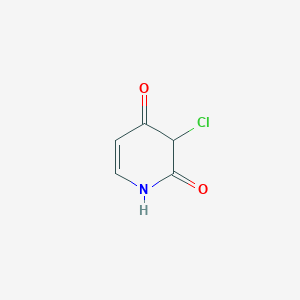
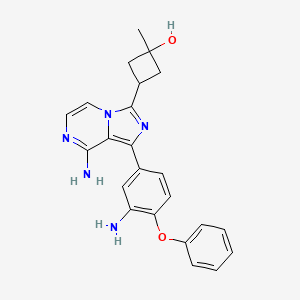
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
